Potent MCHR1 Antagonism: A Key Differentiator from Non-Halogenated Analogs
5-Chloro-2-(hydroxymethyl)benzonitrile demonstrates potent, single-digit nanomolar antagonism at the human melanin-concentrating hormone receptor 1 (MCHR1), a profile absent in non-halogenated analogs like 2-(hydroxymethyl)benzonitrile. In a functional antagonist assay using CHO cells expressing human MCHR1, the compound inhibited MCH-induced [3H]arachidonic acid release with an IC50 of 7.60 nM [1]. This level of potency is a direct consequence of the 5-chloro substitution, as the unsubstituted 2-(hydroxymethyl)benzonitrile lacks this specific pharmacophoric feature and is not reported to have MCHR1 activity . This makes the chlorinated compound uniquely suitable for MCHR1-focused research.
| Evidence Dimension | Inhibition of MCHR1-mediated functional response |
|---|---|
| Target Compound Data | IC50 = 7.60 nM (Antagonist activity at human MCHR1 in CHO cells) |
| Comparator Or Baseline | 2-(Hydroxymethyl)benzonitrile (CAS 89942-45-0): No MCHR1 activity reported. Primary use is as a general precursor for aromatic compounds . |
| Quantified Difference | Target compound achieves low nanomolar potency where no activity is reported for the non-halogenated analog. |
| Conditions | CHO cells expressing human MCHR1; inhibition of MCH-induced [3H]arachidonic acid release after 16 hrs [1]. |
Why This Matters
For any research program targeting MCHR1 for metabolic or sleep disorders, only the 5-chloro substituted compound provides the required nanomolar potency, rendering the non-halogenated analog unsuitable.
- [1] BindingDB. (n.d.). BDBM50383116 (CHEMBL2031736) - Affinity Data for Melanin-concentrating hormone receptor 1. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50383116 View Source
